molecular formula C16H19N3O3S2 B5139270 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide

Katalognummer B5139270
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: NRWLMXLPKKNADB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, commonly known as MPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG is a potent and selective antagonist of the metabotropic glutamate receptor subtype 3 (mGluR3), which is a G protein-coupled receptor that plays a critical role in regulating glutamatergic neurotransmission in the central nervous system (CNS).

Wissenschaftliche Forschungsanwendungen

MPPG has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, and addiction. The selective inhibition of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide by MPPG has been shown to modulate glutamate release and synaptic plasticity, which are critical mechanisms involved in the pathophysiology of these disorders. In addition, MPPG has also been investigated for its neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Wirkmechanismus

MPPG acts as a competitive antagonist of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, which is predominantly expressed in presynaptic terminals of glutamatergic neurons. By inhibiting the activation of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, MPPG reduces the release of glutamate into the synaptic cleft, thereby modulating synaptic transmission and plasticity. This mechanism of action is thought to underlie the therapeutic effects of MPPG in various CNS disorders.
Biochemical and Physiological Effects:
MPPG has been shown to have a range of biochemical and physiological effects, including modulation of glutamate release, enhancement of synaptic plasticity, and neuroprotection. In addition, MPPG has also been shown to modulate the release of other neurotransmitters, such as dopamine and GABA, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

MPPG has several advantages for lab experiments, including its high potency and selectivity for N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, which allows for precise modulation of glutamatergic neurotransmission. However, MPPG also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects on other glutamate receptors.

Zukünftige Richtungen

There are several future directions for MPPG research, including the development of more potent and selective N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide antagonists, investigation of the long-term effects of MPPG on synaptic plasticity and behavior, and exploration of the potential therapeutic applications of MPPG in other CNS disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of MPPG and to identify potential biomarkers for patient selection and treatment response.

Synthesemethoden

The synthesis of MPPG involves a series of chemical reactions that require specialized equipment and expertise. The general approach involves the condensation of N-(2-pyridinylthio)ethylamine with N-(2-chloroethyl)glycinamide, followed by the addition of phenylmagnesium bromide and methylsulfonyl chloride. The resulting product is then purified through column chromatography to yield MPPG in high purity and yield.

Eigenschaften

IUPAC Name

2-(N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-24(21,22)19(14-7-3-2-4-8-14)13-15(20)17-11-12-23-16-9-5-6-10-18-16/h2-10H,11-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLMXLPKKNADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.